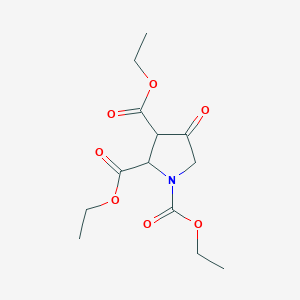
5-Oxo-5-phenoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-phenoxypentanoate is an organic compound with the molecular formula C11H11O4 It is characterized by the presence of a ketone group and a phenoxy group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-phenoxypentanoate typically involves the reaction of phenol with a suitable pentanoic acid derivative under controlled conditions. One common method involves the esterification of phenol with 5-oxo-5-pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5-phenoxypentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenoxypentanoic acid.
Reduction: Formation of 5-hydroxy-5-phenoxypentanoate.
Substitution: Formation of various substituted phenoxypentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
5-Oxo-5-phenoxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Oxo-5-phenoxypentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately influencing cellular processes such as metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-5-phenylpentanoate: Similar structure but with a phenyl group instead of a phenoxy group.
5-Oxo-5-phenylvaleric acid: Another structurally related compound with a valeric acid backbone.
5-Oxopentanoic acid: A simpler compound with only a ketone group and a pentanoic acid backbone
Uniqueness
5-Oxo-5-phenoxypentanoate is unique due to the presence of both a ketone and a phenoxy group, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
37526-03-7 |
|---|---|
Formule moléculaire |
C11H11O4- |
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
5-oxo-5-phenoxypentanoate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)/p-1 |
Clé InChI |
QDDBXDVLXQMEPG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)
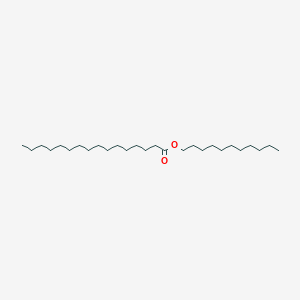

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
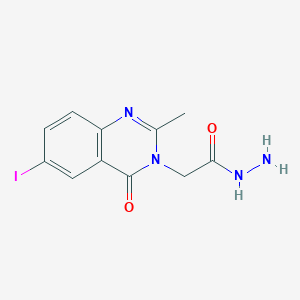
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
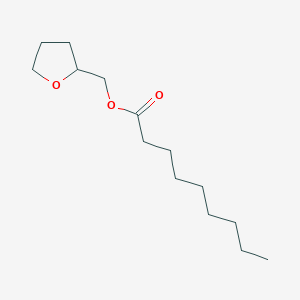
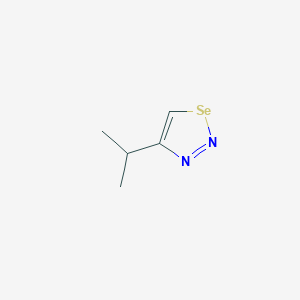
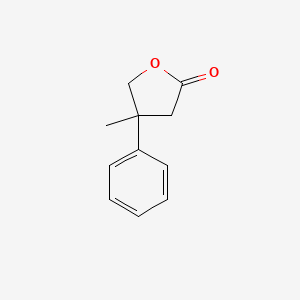

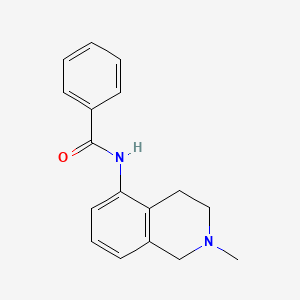
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
